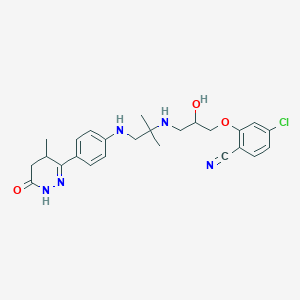
Oberadilol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oberadilol is a pyridazinone derivative known for its vasodilatory and beta-adrenergic blocking activities. It also acts as a type III phosphodiesterase inhibitor. This compound has been primarily investigated for its potential therapeutic applications in cardiovascular diseases, particularly heart failure and hypertension .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Oberadilol involves the reaction of chiral diaminopyridazinone with chiral glycidyl ether. This process yields four optical isomers, among which the Ra,Sb-one isomer possesses the essential pharmacological activities .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically follows standard pharmaceutical manufacturing protocols, ensuring high purity and yield. The compound is often synthesized in controlled environments to maintain its stability and efficacy .
Chemical Reactions Analysis
Types of Reactions: Oberadilol undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the pyridazinone ring, potentially altering its pharmacological properties.
Reduction: Reduction reactions can affect the beta-adrenergic blocking activity by modifying the compound’s structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation and nitration reactions are typically carried out using reagents like chlorine, bromine, and nitric acid.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with potentially unique pharmacological activities .
Scientific Research Applications
Oberadilol has been extensively studied for its applications in various fields:
Chemistry: It serves as a model compound for studying the effects of beta-adrenergic blocking and phosphodiesterase inhibition.
Biology: Research focuses on its impact on cellular signaling pathways and its potential to modulate immune responses.
Medicine: this compound is investigated for its therapeutic potential in treating cardiovascular diseases, particularly heart failure and hypertension.
Mechanism of Action
Oberadilol exerts its effects through multiple mechanisms:
Beta-Adrenergic Blocking: It antagonizes beta-adrenergic receptors, reducing heart rate and blood pressure.
Phosphodiesterase Inhibition: By inhibiting type III phosphodiesterase, this compound increases cyclic adenosine monophosphate levels, leading to vasodilation and improved cardiac function.
Comparison with Similar Compounds
Labetalol: Another beta-adrenergic antagonist used to treat hypertension and angina.
Carvedilol: A non-selective beta-blocker with additional alpha-blocking activity, used for heart failure and hypertension.
Metoprolol: A selective beta-1 adrenergic receptor blocker, primarily used for hypertension and angina.
Uniqueness: Oberadilol’s combination of beta-adrenergic blocking and phosphodiesterase inhibitory activities distinguishes it from other similar compounds. This dual mechanism of action provides a unique therapeutic profile, potentially offering advantages in treating cardiovascular diseases .
Properties
CAS No. |
114856-44-9 |
|---|---|
Molecular Formula |
C25H30ClN5O3 |
Molecular Weight |
484.0 g/mol |
IUPAC Name |
4-chloro-2-[2-hydroxy-3-[[2-methyl-1-[4-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)anilino]propan-2-yl]amino]propoxy]benzonitrile |
InChI |
InChI=1S/C25H30ClN5O3/c1-16-10-23(33)30-31-24(16)17-5-8-20(9-6-17)28-15-25(2,3)29-13-21(32)14-34-22-11-19(26)7-4-18(22)12-27/h4-9,11,16,21,28-29,32H,10,13-15H2,1-3H3,(H,30,33) |
InChI Key |
SHAJOALCPZUGLR-UHFFFAOYSA-N |
SMILES |
CC1CC(=O)NN=C1C2=CC=C(C=C2)NCC(C)(C)NCC(COC3=C(C=CC(=C3)Cl)C#N)O |
Canonical SMILES |
CC1CC(=O)NN=C1C2=CC=C(C=C2)NCC(C)(C)NCC(COC3=C(C=CC(=C3)Cl)C#N)O |
Key on ui other cas no. |
114856-44-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Acetyl(methyl)amino]butanoic acid](/img/structure/B51279.png)



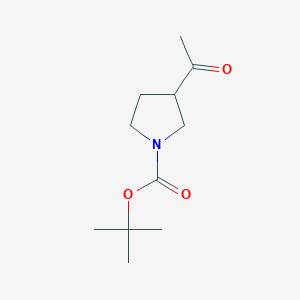

![6-Acetylbicyclo[4.2.0]oct-4-en-3-one](/img/structure/B51289.png)


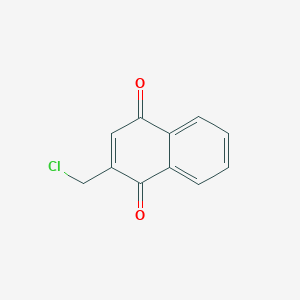
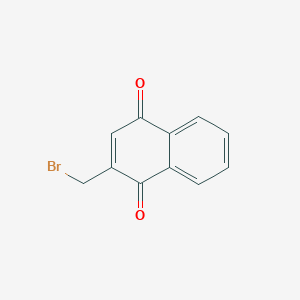
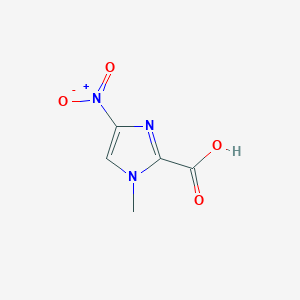

![Pyrrolo[1,2-a]pyrazine-4-carbaldehyde](/img/structure/B51321.png)
